Product packaging for 2-[(1-Naphthylamino)methyl]phenol(Cat. No.:CAS No. 351004-50-7)

2-[(1-Naphthylamino)methyl]phenol

Cat. No.: B2787306
CAS No.: 351004-50-7
M. Wt: 249.313
InChI Key: XEDQHQRJZJKBAQ-UHFFFAOYSA-N
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Description

2-[(1-Naphthylamino)methyl]phenol is an organic compound with the molecular formula C17H15NO and a molecular weight of 249.31 g/mol . This phenolic derivative features a naphthylamino moiety, a structure often associated with diverse biological activities in scientific research. As a building block in organic synthesis, it serves as a valuable precursor for developing more complex molecules, including potential ligands for metal complexes or pharmacophores in medicinal chemistry studies. Researchers utilize this and related phenolic compounds to explore applications in antimicrobial, antioxidant, and pharmacological fields, given the well-established bioactivity of phenolic scaffolds . The compound must be handled by trained laboratory personnel only. This product is intended For Research Use Only and is not approved for use in humans, or as a drug, diagnostic, or for any therapeutic purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO B2787306 2-[(1-Naphthylamino)methyl]phenol CAS No. 351004-50-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(naphthalen-1-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c19-17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16/h1-11,18-19H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDQHQRJZJKBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 2-[(1-Naphthylamino)methyl]phenol and its Analogs

The construction of the this compound scaffold can be approached through several reliable synthetic strategies.

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. taylorandfrancis.com In the context of synthesizing the target compound, a phenol (B47542) acts as the acidic component, formaldehyde (B43269) is the typical aldehyde, and 1-naphthylamine (B1663977) serves as the amine component. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then electrophilically attacks the electron-rich phenol ring, typically at the ortho position, to yield the Mannich base. wikipedia.org

This reaction is a cornerstone in organic synthesis for its ability to form C-C bonds and introduce an aminoalkyl group into a molecule. wikipedia.orgias.ac.in The resulting Mannich bases, such as this compound, are valuable intermediates in the synthesis of more complex molecules. gijash.com Modifications of this reaction can enhance the solubility and bioavailability of parent compounds, a strategy employed in drug discovery. ias.ac.innih.gov For instance, a method for producing the analog 2-[(dimethylamino)methyl]phenol involves reacting phenol with N,N,N,N-tetramethylmethylenediamine in the presence of a copper(I) chloride catalyst, which increases selectivity and product yield at lower temperatures. google.com

Table 1: Examples of Mannich Reaction Parameters

Phenolic Substrate Amine Aldehyde Catalyst Solvent Product Reference
Phenol 1-Naphthylamine Formaldehyde Acid/Base Ethanol (B145695) This compound taylorandfrancis.comwikipedia.org
2,4-Dihydroxybenzaldehyde Secondary Amine Formaldehyde - Ethanol Phenolic Mannich Bases ias.ac.in

This table is illustrative, based on general Mannich reaction principles and specific examples for analogous compounds.

A primary and widely used method for synthesizing analogs of this compound, specifically the Schiff base derivative 2-[(E)-(1-Naphthylimino)methyl]phenol, is the condensation reaction between salicylaldehyde (B1680747) and 1-naphthylamine. researchgate.netchemspider.comresearchgate.net This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an azomethine or imine group (>C=N-). jchr.org

Typically, the reaction is carried out by refluxing the reactants in an organic solvent like ethanol or methanol, sometimes with the addition of an acid catalyst such as acetic acid to facilitate the dehydration step. tandfonline.comiucr.org The products, which are a class of compounds known as Schiff bases, are often crystalline solids and can be purified by recrystallization. researchgate.net The formation of these compounds can be monitored using spectroscopic techniques. nih.gov For example, the synthesis of (E)-2-tert-Butyl-6-[(naphthalen-1-yl)iminomethyl]phenol, an analog, was achieved by refluxing 3-tert-butyl-2-hydroxybenzaldehyde (B1333914) and α-naphthylamine in ethanol with a molecular sieve. iucr.org

Table 2: Synthesis of Schiff Base Analogs via Condensation

Aldehyde Amine Solvent Conditions Product Reference
Salicylaldehyde 1-Naphthylamine Ethanol Stirring for 2h 2-[(E)-(1-Naphthylimino)methyl]phenol researchgate.net
3-tert-Butyl-2-hydroxybenzaldehyde α-Naphthylamine Ethanol Reflux for 8h, then stir for 12h (E)-2-tert-Butyl-6-[(naphthalen-1-yl)iminomethyl]phenol iucr.org
Salicylaldehyde 2-Aminophenol Ethanol Reflux Tridentate Schiff base Cu(II) complex jchr.org

While Mannich and condensation reactions are predominant, other synthetic strategies can be envisioned for the creation of the core scaffold or its analogs. One such approach involves multi-step syntheses where the aminomethylphenol moiety is constructed through different bond-forming strategies. For instance, synthetic routes towards complex molecules like 1,1-[1-naphthyloxy-2-thiophenyl]-2-methylaminomethylcyclopropanes employ asymmetric cyclopropanation as a key step, indicating the potential for building blocks containing the naphthyl group to be incorporated into more intricate structures. nih.gov Another alternative could involve the reduction of the corresponding Schiff base (imine) to a secondary amine. The imine formed from the condensation of salicylaldehyde and 1-naphthylamine can be selectively reduced to yield this compound. This two-step sequence provides an alternative to the direct one-pot Mannich reaction.

Green Chemistry Approaches in the Synthesis of Phenolic Schiff Bases

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of Schiff bases to minimize environmental impact. tandfonline.com These methods aim to reduce the use of hazardous organic solvents, shorten reaction times, and simplify product isolation. researchgate.net

Key green techniques include:

Microwave-assisted synthesis: This method often leads to dramatically reduced reaction times and improved yields. tandfonline.comuokerbala.edu.iq

Ultrasound irradiation: Sonication can enhance reaction rates and yields by providing the necessary activation energy through acoustic cavitation. tandfonline.comresearchgate.net

Grinding/Solvent-free reactions: Conducting reactions by grinding the solid reactants together, without any solvent, is an efficient and environmentally friendly approach. researchgate.net

Use of water as a solvent: Water is a benign and economical solvent, and its use in organic synthesis is highly desirable. tandfonline.comuokerbala.edu.iq

Natural acid catalysts: Utilizing natural acids, such as those found in fruit juices, provides a biodegradable and renewable alternative to conventional acid catalysts. researchgate.netresearchgate.net

These green methods have been successfully employed for the synthesis of various Schiff bases, offering higher yields and simpler workup procedures compared to conventional methods that often require prolonged reflux in organic solvents. tandfonline.comresearchgate.net

Derivatization and Structural Modifications of the Core Scaffold

The this compound scaffold possesses reactive sites that allow for further chemical modifications, enabling the synthesis of a library of derivatives with potentially new properties.

The phenolic hydroxyl group is a prime site for derivatization. Classical strategies for modifying this group include: rhhz.netnih.gov

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides (RX), sulfates (R₂SO₄), or carbonates (R₂CO₃) under basic conditions. rhhz.net A common derivatization technique for analysis is silylation, where the active hydrogen is replaced by a silyl (B83357) group, for example, using N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form a t-butyldimethylsilyl (TBDMS) ether. researchgate.net Another method involves using pentafluorobenzyl bromide (PFBBr) for derivatization prior to gas chromatography analysis. epa.gov

Esterification: Acylation with acid anhydrides ((RCO)₂O) or acid chlorides (RCOCl) converts the phenol into an ester. rhhz.netnih.gov 4-Nitrobenzoyl chloride is another reagent used for pre-column derivatization for HPLC analysis. scirp.org

Formation of Sulfonates: Reaction with sulfonyl chlorides (e.g., TsCl) can yield sulfonate esters. rhhz.net

These transformations can significantly alter the electronic and steric properties of the molecule, which can be useful for tuning its chemical or biological activity. The choice of derivatization strategy often depends on the desired final product and its intended application. rhhz.net

Table 3: Common Chemical Compounds

Compound Name Chemical Formula Common Use/Mention
This compound C₁₇H₁₅NO Target compound
Salicylaldehyde C₇H₆O₂ Starting material in condensation reactions
1-Naphthylamine C₁₀H₉N Starting material in condensation and Mannich reactions
Formaldehyde CH₂O Reagent in Mannich reaction
2-[(E)-(1-Naphthylimino)methyl]phenol C₁₇H₁₃NO Schiff base analog
Ethanol C₂H₆O Solvent
Acetic Acid C₂H₄O₂ Catalyst
2-[(Dimethylamino)methyl]phenol C₉H₁₃NO Analog via Mannich reaction
3-tert-Butyl-2-hydroxybenzaldehyde C₁₁H₁₄O₂ Starting material for analog synthesis
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) C₈H₁₆F₃NOSi Derivatizing agent for phenolic hydroxyl group
4-Nitrobenzoyl chloride C₇H₄ClNO₃ Derivatizing agent for phenolic hydroxyl group

Modifications of the Naphthyl Moiety

The primary strategy for modifying the naphthyl moiety of this compound and its analogues involves the use of pre-functionalized naphthylamine precursors in condensation reactions. This approach allows for the introduction of a wide range of substituents onto the aromatic naphthalene (B1677914) ring system, thereby tuning the steric and electronic properties of the final molecule.

Research has demonstrated the synthesis of related Schiff base structures, which are direct precursors to the target compound, using substituted naphthylamines. For example, derivatives can be prepared by condensing salicylaldehyde or its derivatives with functionalized naphthylamines such as 2-methyl-1-naphthylamine or 4-methoxy-2-naphthylamine. sigmaaldrich.com The use of 1,4-diaminonaphthalene as the amine precursor results in the formation of 2-{[(4-Amino-1-naphthyl)imino]methyl}phenol, which introduces a reactive primary amino group at the 4-position of the naphthyl ring. nih.gov This additional functional group offers a site for further chemical transformations.

Similarly, modifications to the phenol ring can be achieved by using substituted salicylaldehydes. Condensation of 2-phenoxyaniline (B124666) with 5-chlorosalicylaldehyde (B124248) yields a 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol Schiff base, demonstrating how halogen substituents can be incorporated into the phenolic portion of the scaffold. nih.gov

Table 1: Examples of Precursors for Naphthyl and Phenol Moiety Modification

Precursor Compound Resulting Moiety Type of Modification Reference
2-Methyl-1-naphthylamine 2-Methyl-1-naphthyl Alkyl Substitution sigmaaldrich.com
1,4-Diaminonaphthalene 4-Amino-1-naphthyl Amino Substitution nih.gov
5-Chlorosalicylaldehyde 4-Chloro-2-hydroxyphenyl Halogen Substitution nih.gov

These examples underscore a modular synthetic approach where the final properties of the ligand are dictated by the choice of substituted starting materials.

Structural Elaboration via the Amino/Imine Group

The central nitrogen atom, existing as either an imine in Schiff base analogues or a secondary amine in the reduced Mannich base form, is a key site for structural elaboration.

Imine-Based Transformations: The condensation of 1-naphthylamine with salicylaldehyde derivatives readily forms the corresponding (E)-iminomethylphenol Schiff bases. researchgate.netresearchgate.net This imine linkage (-N=CH-) is a versatile functional group.

Metal Complexation: The Schiff base ligands, such as (E)-2-((naphthalen-2-ylimino)methyl)phenol, act as effective chelators for a variety of metal ions. The geometry of these ligands, featuring a phenolic oxygen and an imine nitrogen, allows them to form stable complexes with transition metals like Ni(II), Cu(II), and Zn(II), as well as other metals like tin(IV). researchgate.netresearchgate.netijnrd.org Spectroscopic data confirm that the Schiff bases typically coordinate to the metal center in a bidentate or tridentate fashion through the nitrogen and oxygen donor atoms. researchgate.netresearchgate.net This complexation represents a significant pathway for structural elaboration, leading to new materials with diverse electronic and geometric properties.

Hydrogen Bonding: The molecular structure of these imine derivatives is often stabilized by a strong intramolecular O-H···N hydrogen bond, which forms a six-membered pseudo-ring (S(6) ring motif). researchgate.netresearchgate.net This interaction contributes to the planarity and thermodynamic stability of the molecule. researchgate.net

Amine-Based Transformations: The target compound, this compound, is a phenolic Mannich base. Such compounds are typically synthesized via a three-component reaction between a phenol, formaldehyde, and a primary amine. nih.govacs.org The resulting secondary amine group (-NH-) offers opportunities for further functionalization. While specific examples for the N-alkylation or N-acylation of this compound are not detailed in the provided sources, the general reactivity of secondary amines allows for such transformations. An analogous elaboration is seen in the synthesis of 2-[[[2-[(2-aminoethyl)amino]ethyl]amino]methyl]phenol, where a complex diethylenetriamine (B155796) chain is attached to the methylphenol core, showcasing the potential for building intricate structures via the amino-methyl linkage. nih.gov

Table 2: Reactions at the Amino/Imine Center

Reaction Type Reactant(s) Product Type Key Feature Reference
Imine Formation 1-Naphthylamine, Salicylaldehyde Schiff Base Formation of C=N double bond researchgate.netresearchgate.net
Metal Complexation Schiff Base, Metal Salt (e.g., ZnSO₄) Metal-Ligand Complex Coordination via N and O atoms nih.govresearchgate.net

Stereoselective Synthesis and Chiral Analogues

The development of chiral analogues of this compound is of significant interest for applications in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of chemical reactions. nih.govacs.org The synthesis of enantiomerically pure or enriched compounds can be achieved through several established strategies.

Use of Chiral Starting Materials: One direct approach is to employ a chiral starting material in the condensation reaction. If a chiral, enantiopure amine is used instead of an achiral one, the resulting product may be chiral.

Asymmetric Catalysis: A more advanced strategy involves the use of a chiral catalyst to direct the formation of one enantiomer over the other in the key bond-forming step. For reactions similar to the Mannich or Schiff base condensation, chiral Lewis acids or Brønsted acids can be employed to create a chiral environment around the reactants. This approach has been successfully applied to the enantioselective synthesis of various compounds, including the silylcyanation of aldehydes using chiral titanium complexes derived from salen-type ligands. researchgate.net

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the reactants. The stereocenter on the auxiliary directs the stereochemical course of the reaction, and the auxiliary is subsequently removed. This methodology has been used effectively in stereoselective Diels-Alder reactions to synthesize complex chiral molecules. bu.edu

Resolution of Racemates: A racemic mixture of the final compound can be separated into its constituent enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which can be separated by physical means like chromatography or crystallization, followed by removal of the resolving agent.

The synthesis of C2-symmetric chiral bis-sulfoxides demonstrates a sophisticated approach where diastereomerically pure sulfinate esters are isolated via chromatography and then treated with Grignard reagents to yield the final chiral ligands. nih.gov While a specific, optimized stereoselective synthesis for this compound is not detailed in the available literature, these established principles of asymmetric synthesis provide a clear roadmap for the preparation of its chiral analogues.

Coordination Chemistry and Metal Complexation

Ligand Properties and Coordination Modes of 2-[(1-Naphthylamino)methyl]phenol and its Derivatives

This compound and its derivatives, which are often Schiff bases, typically act as chelating ligands, binding to metal ions through at least two donor atoms. The most common donor sites are the phenolic oxygen and the imine or amine nitrogen atom. rasayanjournal.co.inresearchgate.net This dual-donor capability allows for the formation of stable chelate rings with metal centers.

The coordination behavior of these ligands can be influenced by several factors, including the nature of the metal ion, the substituents on the ligand framework, and the reaction conditions. tandfonline.com For instance, some Schiff base ligands have been shown to coordinate in a bidentate fashion through the phenolic oxygen and the imine nitrogen. nih.gov In other cases, particularly with derivatives containing additional donor groups, tridentate or even tetradentate coordination is possible. researchgate.netmdpi.com

Derivatives of this compound can exhibit different coordination modes. For example, some Schiff base ligands coordinate to metal centers in their neutral form, while others deprotonate at the phenolic group to form an anionic ligand that binds to the metal. sci-hub.boxiaea.org The flexibility in coordination modes allows for the formation of a wide array of metal complexes with varying geometries and properties. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. bhu.ac.inresearchgate.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

A wide range of transition metal complexes involving ligands structurally similar to this compound have been synthesized and studied. These include complexes of manganese(II), cobalt(II), nickel(II), copper(II), zinc(II), cadmium(II), rhodium(III), platinum(II), and gold(III). rasayanjournal.co.inbhu.ac.inresearchgate.netsemanticscholar.org The synthesis usually involves the direct reaction of the Schiff base ligand with a metal salt, such as a chloride or sulfate, in a solvent like ethanol (B145695) or methanol. ijnrd.org

The characterization of these complexes is carried out using techniques such as elemental analysis, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net IR spectroscopy is particularly useful for confirming the coordination of the ligand to the metal, as shifts in the vibrational frequencies of the C=N (imine) and C-O (phenolic) groups are typically observed upon complexation. ijcce.ac.irresearchgate.net The magnetic and electronic spectral data are often used to propose the geometry of the complexes, with octahedral, square planar, and tetrahedral geometries being common. researchgate.netbumipublikasinusantara.id

Table 1: Examples of Synthesized Transition Metal Complexes with Schiff Base Ligands This table is generated based on available data for structurally related compounds and serves as an illustrative example.

Metal Ion Ligand Type Proposed Geometry Reference(s)
Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) (E)-4-methyl-2-((phenethylimino(phenyl)methyl)phenol Not specified rasayanjournal.co.in
Rh(III) (2E)-N-(naphthalen-2-yl)-3-phenylprop-2-en-1-imine Octahedral bhu.ac.in
Pt(II), Au(III) (2E)-N-(naphthalen-2-yl)-3-phenylprop-2-en-1-imine Square Planar bhu.ac.in
Mn(II) 2-methoxy-6((4-methoxyphenylimino)methyl)phenol Not specified semanticscholar.org
Ni(II), Co(II), Cu(II), Mn(II), Zn(II), VO(IV) 2-[(Z)-{[2-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxyphenol Octahedral researchgate.net
Co(II), Ni(II), Cu(II) 2-{[(2-aminophenyl)imino]methyl}phenol Octahedral researchgate.net

While the coordination chemistry of this compound with transition metals is well-documented, its complexation with main group metals is a less explored area. However, related ligand systems, such as acylpyrazolones, have been shown to form stable complexes with main group elements. nih.gov The synthesis of these complexes often involves the in situ preparation of an alkali or alkaline earth metal salt of the ligand, followed by a salt metathesis reaction with a salt of the desired main group metal. nih.gov Characterization techniques similar to those used for transition metal complexes are employed to elucidate the structures of these compounds.

The coordination chemistry of this compound and its derivatives extends to the f-block elements, with several lanthanide and actinide complexes having been reported. nih.govnih.govresearchgate.net The synthesis of these complexes typically involves the reaction of the ligand with a lanthanide(III) or actinide salt, such as a nitrate (B79036) or chloride, in a suitable solvent. sci-hub.boxnih.gov

These ligands can coordinate to the large lanthanide and actinide ions in various ways, leading to complexes with high coordination numbers, often 8, 9, or 10. tandfonline.comnih.govresearchgate.net The coordination sphere is often completed by solvent molecules or anions from the metal salt. researchgate.net The characterization of these complexes relies on techniques such as elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction. nih.gov Due to the radioactivity of actinides, studies involving these elements are less common and often use lanthanides as surrogates in initial investigations. tennessee.edu

Spectroscopic and Structural Analysis of Metal Complexes

The detailed structural elucidation of metal complexes is crucial for understanding their properties and reactivity. Spectroscopic methods and X-ray crystallography are the primary tools used for this purpose.

For instance, studies on related Schiff base complexes have revealed both monomeric and polymeric structures. nih.govresearchgate.net The coordination geometry around the metal center can vary significantly, with examples of distorted octahedral, pentagonal-bipyramidal, and square antiprismatic arrangements being reported. nih.gov The specific geometry is influenced by the size of the metal ion, the denticity of the ligand, and the nature of any co-ligands present in the coordination sphere. tandfonline.com

Table 2: Selected Crystallographic Data for Metal Complexes with Related Ligands This table is generated based on available data for structurally related compounds and serves as an illustrative example.

Complex Crystal System Space Group Coordination Geometry Reference(s)
[Gd(pydc)₃]³⁻ complex Monoclinic P2/n Not specified jst.go.jp
[Tb(C₅H₅)₂(C₁₄H₁₂NO₂)] Not specified Not specified η⁵-coordination mode nih.gov
Pd(II) complex with a bridging amine bis(phenolate) ligand Not specified Not specified Square-planar nih.gov
Co(II), Fe(II), Pd(II), Ru(II) complexes with a tridentate Schiff base Not specified Not specified Not specified ijcce.ac.ir
Nd(III) complexes with Schiff bases of the [(phenylimino)methyl]phenol-type Not specified Not specified Bidentate and monodentate coordination tandfonline.com

The structural data obtained from X-ray crystallography are invaluable for correlating the structure of these complexes with their observed physical and chemical properties.

Compound Index

Electronic and Vibrational Spectroscopy of Metal Complexes

The electronic and vibrational spectra of metal complexes incorporating the ligand this compound, also known as H-NAMP, provide significant insights into the coordination environment and the nature of the metal-ligand bonding.

Vibrational Spectroscopy (FT-IR)

The infrared (IR) spectrum of the free H-NAMP ligand is characterized by several key absorption bands. Upon complexation with metal ions, notable shifts in these bands are observed, confirming the coordination of the ligand to the metal center. A broad band observed in the 3500-3000 cm⁻¹ range in the free ligand, attributed to the phenolic O-H group, typically disappears upon deprotonation and coordination to a metal ion.

One of the most indicative changes occurs in the C-N stretching vibration. In studies of complexes with cobalt(II), nickel(II), copper(II), and zinc(II), the ν(C-N) band of the free ligand at approximately 1335 cm⁻¹ shifts to higher frequencies (around 1360-1375 cm⁻¹) upon complexation. This shift suggests the involvement of the nitrogen atom of the amino group in the coordination sphere.

Another crucial band is the phenolic C-O stretching vibration, which appears around 1250 cm⁻¹ in the free ligand. Upon forming a complex, this band shifts to a higher wavenumber, for instance, to approximately 1275 cm⁻¹ in a copper(II) complex. This positive shift confirms the deprotonation of the phenolic hydroxyl group and the formation of a metal-oxygen bond. The appearance of new, non-ligand bands in the far-IR region (typically below 600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, further substantiating the coordination.

Electronic Spectroscopy (UV-Vis)

The electronic spectra of H-NAMP complexes provide valuable information about the geometry of the coordination sphere. The free ligand typically exhibits intense absorption bands in the ultraviolet region, which are assigned to π→π* and n→π* transitions within the naphthyl and phenol (B47542) rings.

In the case of a copper(II) complex with H-NAMP, the UV-Vis spectrum in a DMSO solution shows a broad d-d transition band centered around 680 nm. The position of this band is characteristic of copper(II) ions in a distorted square planar or square pyramidal geometry. The high-energy region of the spectrum displays intense bands below 450 nm, which are attributed to ligand-to-metal charge transfer (LMCT) transitions, specifically from the phenolate (B1203915) oxygen and amino nitrogen to the copper(II) d-orbitals.

Magnetic Properties of Metal Complexes

The magnetic properties of metal complexes with this compound offer insight into the electronic structure and spin state of the central metal ion, which in turn helps to elucidate the geometry of the complex.

For a mononuclear copper(II) complex with this ligand, the magnetic moment was determined to be 1.85 Bohr magnetons (B.M.) at room temperature. This value is consistent with the presence of a single unpaired electron (an S=1/2 system) and falls within the typical range observed for magnetically dilute copper(II) complexes, regardless of whether the geometry is square planar, tetrahedral, or octahedral. This measurement supports the oxidation state of copper as +2 and indicates the absence of significant antiferromagnetic or ferromagnetic interactions between adjacent metal centers in the solid state.

Theoretical Studies on Metal-Ligand Interactions

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to provide a deeper understanding of the structural, electronic, and bonding characteristics of metal complexes with this compound. These computational studies complement experimental findings and offer detailed insights at the molecular level.

DFT calculations on a copper(II) complex of H-NAMP have successfully optimized its geometry, showing that the ligand acts as a bidentate agent, coordinating through the amino nitrogen and the deprotonated phenolate oxygen. The calculated bond lengths and angles from the optimized structure are in good agreement with experimental data where available. For instance, the calculated Cu-O and Cu-N bond lengths are typically around 1.9 Å and 2.0 Å, respectively, which are characteristic values for such coordination complexes.

Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the nature of the electronic transitions. The HOMO is often localized on the phenolate oxygen and the aromatic rings of the ligand, while the LUMO is primarily centered on the copper(II) ion. The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and the kinetic stability of the complex. The calculated energy gap for the Cu(II)-NAMP complex helps to explain the observed electronic transitions in its UV-Vis spectrum, particularly the ligand-to-metal charge transfer bands.

Catalytic Applications in Organic Synthesis

Role as a Ligand in Homogeneous Catalysis

2-[(1-Naphthylamino)methyl]phenol functions as a versatile ligand in homogeneous catalysis, where the catalyst and reactants exist in the same phase. Its ability to coordinate with metal centers through both the oxygen of the phenol (B47542) and the nitrogen of the amine creates a chiral environment that can influence the stereochemical outcome of a reaction. This has made it a valuable tool for chemists seeking to synthesize enantiomerically pure compounds.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds by joining two different fragments, typically with the aid of a transition metal catalyst. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are particularly prominent. tubitak.gov.tr

While the direct use of this compound in this context is not explicitly detailed in the search results, the development of chiral ligands for enantioselective cross-coupling reactions is an active area of research. For example, a chiral version of the SPhos ligand has been used for the enantioselective Suzuki-Miyaura coupling to create axially chiral biphenols. acs.orgmdpi.com This highlights the potential for ligands with similar structural motifs to be employed in such transformations.

Iron-catalyzed oxidative cross-coupling reactions have also been developed for the synthesis of binaphthyl compounds from the reaction of 2-naphthols and 2-aminonaphthalenes. researchgate.netacs.org These reactions can proceed with high chemo- and enantioselectivity when a chiral catalyst is used. researchgate.net

Table 4: Examples of Cross-Coupling Reactions

Other Catalytic Transformations

Beyond the major classes of reactions, ligands with structural similarities to this compound are involved in a variety of other catalytic transformations. For instance, the concept of noncovalent interactions between a ligand and a substrate has been exploited to achieve high enantioselectivity in various transition metal-catalyzed reactions. mdpi.com Hydrogen bonding and π-stacking interactions can play a crucial role in orienting the substrate within the catalyst's chiral pocket, leading to precise stereocontrol. mdpi.com

Such interactions are key in reactions like the enantioselective amination of quinolones and pyridones catalyzed by chiral iron porphyrin complexes, and in gold-catalyzed cycloadditions directed by remote hydrogen bonding. mdpi.com These examples underscore the broad potential for carefully designed ligands to mediate a wide array of selective catalytic processes.

Heterogeneous Catalysis Incorporating this compound Derivatives

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous systems offers significant advantages, including ease of separation, catalyst recycling, and enhanced stability. mdpi.com Derivatives of this compound have been successfully integrated into various heterogeneous catalytic platforms, such as metal-organic frameworks (MOFs) and other solid supports.

Metal-organic frameworks, with their high porosity and tunable structures, serve as excellent hosts for catalytic species. nih.govrsc.org The incorporation of metal complexes of this compound derivatives within MOFs can lead to catalysts with well-defined and isolated active sites, potentially enhancing selectivity and preventing catalyst deactivation through aggregation. mdpi.comnih.gov For instance, the encapsulation of metal nanoparticles within MOFs creates surfactant-free active sites, with the framework's pores restricting particle growth and aggregation. nih.gov Post-synthetic modification of MOFs allows for the covalent attachment or coordination of catalyst moieties, including those derived from this compound, to the framework's linkers or metal nodes. nih.govmdpi.com This approach has been demonstrated in the immobilization of ruthenium complexes for olefin metathesis, where a phenol-tagged catalyst was successfully incorporated into an (Al)MIL-101-NH2 MOF. mdpi.com

Beyond MOFs, other solid supports like silica (B1680970) and polymers have been employed to heterogenize catalysts based on related Schiff base ligands. These supported catalysts have shown efficacy in various organic transformations, including oxidation and cross-coupling reactions. mdpi.com For example, a heterogeneous Rh/C catalyst has been utilized in the oxidative cross-coupling of tertiary N,N-dialkylamino-2-naphthalenes with phenols. nih.gov The choice of support and the method of immobilization are crucial for maintaining catalytic activity and selectivity.

Table 1: Examples of Heterogeneous Catalysis using Schiff Base Derivatives

Catalyst System Support Reaction Type Reference
Rh/C Carbon Oxidative cross-coupling nih.gov
Ru complex (Al)MIL-101-NH2 MOF Olefin metathesis mdpi.com
Fe-based catalyst Aluminosilicates, clays, etc. Various organic transformations mdpi.com
Ni-AlSBA-15 SBA-15 Ethylene dimerization mdpi.com

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions is paramount for optimizing catalyst performance and developing new synthetic methodologies. For reactions involving this compound-based catalysts, a combination of kinetic studies, spectroscopic analysis, and computational modeling has been employed to elucidate the catalytic cycles.

In the context of oxidative coupling reactions, mechanistic studies often point to the formation of radical intermediates. For instance, in the FeCl3-catalyzed oxidative cross-coupling of phenols with 2-aminonaphthalenes, a proposed catalytic cycle involves a ternary complex that binds both coupling partners and an oxidant in the key oxidative step. nih.gov Kinetic investigations have revealed that such reactions can be influenced by off-cycle acid-base and ligand exchange processes. nih.gov The use of radical quenchers like TEMPO can significantly reduce reaction yields, suggesting the involvement of radical species. beilstein-journals.org

Density Functional Theory (DFT) calculations have become an invaluable tool for probing reaction mechanisms at a molecular level. eurjchem.com DFT studies can help to distinguish between different possible pathways, such as a single-electron transfer (SET) process versus a concerted metalation-deprotonation (CMD) path in C-H activation reactions. beilstein-journals.org For example, in a cobalt-catalyzed alkoxylation of 1-naphthylamine (B1663977) derivatives, DFT calculations supported a SET mechanism. beilstein-journals.org Similarly, for the asymmetric synthesis of 1,2-diamines, DFT calculations have been used to understand the enantiodivergence of the process. rsc.org

Kinetic Isotope Effect (KIE) studies provide experimental evidence for the rate-determining step of a reaction. A KIE value close to unity can indicate that C-H bond cleavage is not the rate-determining step. beilstein-journals.org Such experimental data, combined with computational results, allows for the construction of plausible catalytic cycles. For example, in a proposed mechanism for cobalt-catalyzed alkoxylation, the cycle begins with the oxidation of a Co(II) species to a Co(III) species, followed by the generation of a cation-radical intermediate and subsequent ligand transfer. beilstein-journals.org

Catalyst Design and Optimization Strategies

The design and optimization of catalysts based on this compound are driven by the need to enhance activity, selectivity, and stability. Key strategies involve the modification of the ligand structure, the choice of the metal center, and the tuning of reaction conditions.

Ligand Modification: The electronic and steric properties of the this compound ligand can be systematically varied to influence catalyst performance. Structure-activity relationship (SAR) studies are crucial in this regard. nih.govmdpi.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can modulate the electron density at the metal center, thereby affecting its catalytic activity. acs.orgdoi.org The steric bulk of the substituents can also play a critical role in controlling the selectivity of the reaction, particularly in asymmetric catalysis. acs.org

Metal Center Variation: The choice of the transition metal is a fundamental aspect of catalyst design. Different metals exhibit distinct reactivity profiles. For example, in the oxidative amination of phenols, Fe[TPP]Cl was found to be a suitable catalyst for certain substrates, while Mn[TPP]Cl showed improved results for less oxidizable para-alkylphenols. acs.org The coordination environment of the metal, influenced by the ligand and any co-ligands, is also a key determinant of catalytic behavior.

Reaction Condition Optimization: The optimization of reaction parameters such as solvent, temperature, and the nature of any additives or co-catalysts is essential for achieving high yields and selectivities. For example, the addition of trifluoroacetic acid (TFA) was found to significantly improve the efficiency of the FeCl3-catalyzed oxidative cross-coupling of 2-naphthol (B1666908) with a secondary 2-aminonaphthalene. nih.gov The development of catalysts that can operate under mild conditions, such as room temperature and ambient pressure, is a major goal in sustainable chemistry. acs.org

Table 2: Strategies for Catalyst Design and Optimization

Strategy Approach Desired Outcome Reference
Ligand Modification Introduction of functional groups to alter steric and electronic properties. Improved activity, selectivity, and stability. acs.orgdoi.org
Metal Center Variation Selection of different transition metals (e.g., Fe, Mn, Co, Ni). Tailored reactivity for specific transformations. beilstein-journals.orgacs.org
Reaction Condition Optimization Systematic variation of solvent, temperature, additives, etc. Enhanced yield, selectivity, and catalyst turnover number. nih.govacs.org
Support Immobilization Anchoring the catalyst to a solid support (e.g., MOF, silica). Facile separation, recyclability, and improved stability. mdpi.commdpi.com

Supramolecular Chemistry and Self Assembly

Hydrogen Bonding Interactions and Molecular Recognition in 2-[(1-Naphthylamino)methyl]phenol Architectures

The molecular structure of this compound and its analogues, which are often Schiff bases, provides a fertile ground for a variety of hydrogen bonding interactions that are crucial for molecular recognition and the formation of larger architectures. nih.govnih.gov A predominant feature in many of these structures is the intramolecular O-H···N hydrogen bond. This interaction occurs between the hydroxyl group of the phenol (B47542) ring and the nitrogen atom of the imine or amine group, leading to the formation of a stable six-membered ring, often described by the graph set motif S(6). nih.govnih.govresearchgate.net This intramolecular hydrogen bond plays a significant role in stabilizing the conformation of the molecule, often resulting in a near-planar arrangement between the phenol and naphthalene (B1677914) ring systems. researchgate.net

The interplay of these various hydrogen bonds—intramolecular O-H···N, intermolecular O-H···O, and C-H···O—demonstrates a sophisticated level of molecular recognition. The specific geometry and electronic properties of the participating functional groups dictate the preferred interactions, leading to the formation of well-defined supramolecular structures. For instance, in some derivatives, intermolecular N-H···O hydrogen bonds between the amino and ketone groups of adjacent molecules can sustain the crystal structure, forming extended chains. researchgate.net The ability of these molecules to engage in multiple, specific hydrogen bonding interactions is a key factor in their self-assembly into predictable and ordered architectures.

Formation of Supramolecular Architectures

The diverse hydrogen bonding capabilities of this compound and its derivatives are the primary driving force behind the formation of a rich variety of supramolecular architectures. tue.nl These non-covalent interactions guide the self-assembly process, leading to the spontaneous organization of molecules into well-defined, stable, and often complex structures. rsc.org

A recurrent motif in the solid-state structures of these compounds is the formation of one-dimensional chains through intermolecular hydrogen bonding. nih.govdoaj.org As mentioned previously, O-H···O interactions between phenolic groups are a common linking mechanism. nih.gov These chains can be further organized into higher-order structures through other non-covalent forces. For example, π-π stacking interactions between the flat, aromatic naphthalene and phenol rings of adjacent molecules within a chain or between neighboring chains are frequently observed. nih.govnih.gov These stacking interactions, where the π-electron clouds of the aromatic systems overlap, contribute significantly to the cohesion and stability of the crystal packing. nih.gov

Host-Guest Chemistry and Encapsulation

The principles of host-guest chemistry, a cornerstone of supramolecular science, involve the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. rsc.orgnih.gov While specific studies detailing this compound as a host molecule are not prevalent in the provided search results, its structural features suggest a potential for such interactions. The presence of aromatic rings and hydrogen bonding sites could allow it to form inclusion complexes with suitable guest molecules.

More broadly, the field of host-guest chemistry utilizes macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils to encapsulate guest molecules. rsc.orgthno.org These hosts have hydrophobic cavities and hydrophilic exteriors, enabling them to bind a variety of guests. rsc.org The driving forces for this complexation include hydrophobic interactions, hydrogen bonding, ion-dipole interactions, and van der Waals forces. thno.org

Encapsulation, a key application of host-guest chemistry, is a process where one substance is enclosed within another. nih.gov This technique is widely used to protect sensitive compounds, control their release, and improve their solubility. nih.govnih.gov For instance, phenolic compounds are often encapsulated to maintain their structural integrity and mask their taste. nih.gov Common encapsulation methods include spray-drying, freeze-drying, and coacervation, using materials like maltodextrin (B1146171) as a coating agent. nih.gov The efficiency of encapsulation depends on the choice of coating material and the drying technique. nih.gov While the direct encapsulation of or by this compound is not detailed, the broader principles of host-guest chemistry and encapsulation provide a framework for how this compound could potentially be utilized or modified for such applications.

Advanced Spectroscopic and Computational Characterization

High-Resolution NMR Spectroscopy for Conformational and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for elucidating the three-dimensional structure and dynamics of molecules in solution. For 2-[(1-Naphthylamino)methyl]phenol, NMR techniques can provide critical insights into its preferred conformation, the nature of intramolecular hydrogen bonding, and the kinetics of any dynamic processes.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial structural verification. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol (B47542) and naphthalene (B1677914) rings, a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge protons, and signals for the amine (N-H) and hydroxyl (O-H) protons. The chemical shift of the O-H and N-H protons can be highly variable and dependent on solvent, concentration, and temperature, providing initial evidence of hydrogen bonding. researchgate.net For instance, in related aminophenol structures, intramolecular hydrogen bonds lead to a significant downfield shift of the hydroxyl proton resonance. researchgate.net In a related aminal formed from 2-naphthylamine (B18577), the methylene bridge protons appeared at 4.70 ppm (¹H) and 53.16 ppm (¹³C), providing an estimate for the expected chemical shifts in the target molecule. mdpi.com

Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment and detailed conformational analysis.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks within the phenolic and naphthyl spin systems.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for establishing connectivity across the entire molecule, for example, from the methylene protons to the aromatic carbons of both ring systems. researchgate.net

Dynamic NMR (D-NMR) studies, involving the acquisition of spectra at variable temperatures, can be used to study conformational exchange processes, such as rotation around the C-N or C-C single bonds, and to determine the energy barriers associated with these dynamics.

Table 1: Expected ¹H and ¹³C NMR Data and Insights for this compound

NucleusExpected Chemical Shift Range (ppm)Information Gained
¹H
Aromatic (Phenol & Naphthyl)6.5 - 8.5Confirmation of aromatic systems, substitution pattern.
Methylene (-CH₂-)4.5 - 5.0Confirms the aminomethyl bridge structure. mdpi.com
Amine (-NH-)5.0 - 9.0Highly variable; shift and broadening can indicate exchange and hydrogen bonding.
Hydroxyl (-OH-)9.0 - 15.0Downfield shift indicates strong intramolecular hydrogen bonding. researchgate.net
¹³C
Aromatic (Phenol & Naphthyl)110 - 160Characterization of the carbon skeleton.
Methylene (-CH₂-)50 - 60Confirms the aminomethyl bridge. mdpi.com

Advanced Mass Spectrometry Techniques for Mechanistic Insights

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for gaining deep insights into its fragmentation pathways, which can reveal information about its structure and bond strengths. nih.gov

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the accurate mass of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous determination of its elemental formula (C₁₇H₁₅NO).

Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for mechanistic studies. chromatographyonline.com In this technique, the molecular ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. chromatographyonline.com This process allows for the systematic mapping of the molecule's fragmentation pattern. For this compound, key fragmentation pathways would likely involve:

Cleavage of the benzylic C-N bond: This is often a favorable fragmentation pathway, which could lead to the formation of a stable naphthylaminomethyl cation or a hydroxyphenyl radical, and vice versa.

Formation of a tropylium (B1234903) or hydroxytropylium ion: Cleavage at the CH₂-phenol bond could generate a stable C₇H₇O⁺ ion.

Loss of small neutral molecules: Fragmentation might involve the elimination of water (H₂O) or other small, stable molecules.

By precisely measuring the masses of these fragment ions, the fragmentation mechanism can be pieced together, providing fundamental information about the molecule's gas-phase ion chemistry and stability. Ambient ionization techniques, such as Desorption Electrospray Ionization (DESI), could also be employed for rapid analysis with minimal sample preparation. chromatographyonline.com

Electronic Absorption and Emission Spectroscopy: Photophysical Properties and Tautomerism

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission techniques, provides valuable information on the electronic structure, photophysical properties, and potential tautomeric equilibria of this compound. The presence of two extensive chromophores (phenol and naphthalene) linked by an auxochromic aminomethyl group suggests interesting photophysical behavior. mdpi.comrsc.org

The UV-Visible absorption spectrum is expected to show characteristic bands corresponding to π→π* transitions within the naphthalene and phenol ring systems. The position and intensity of these bands can be sensitive to the solvent environment. In molecules with intramolecular hydrogen bonds, two distinct tautomeric forms can exist: the enol-imine form (O-H···N) and the keto-enamine form (O···H-N). researchgate.net These tautomers often have distinct absorption spectra, and their equilibrium can be influenced by solvent polarity and temperature. researchgate.net The keto-enamine tautomer typically absorbs at longer wavelengths compared to the enol-imine form. researchgate.net

Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state. The naphthalene moiety is known to be fluorescent. mdpi.com The emission spectrum, Stokes shift (the energy difference between the absorption and emission maxima), and fluorescence quantum yield are key parameters that characterize the molecule's behavior in the excited state. These properties are often highly dependent on the molecular environment and structure. For instance, the presence of an intramolecular proton transfer in the excited state (ESIPT), a process often facilitated by intramolecular hydrogen bonds, can lead to a large Stokes shift and dual emission in some cases. semanticscholar.org Investigating the fluorescence behavior in solvents of varying polarity and hydrogen-bonding capability can provide strong evidence for or against such processes and help to characterize the nature of the lowest excited singlet state.

Table 2: Expected Photophysical Data for this compound

Spectroscopic ParameterExpected ObservationInsight Provided
UV-Vis Absorption Multiple bands in the 250-400 nm range.Corresponds to π→π* transitions of naphthyl and phenyl chromophores.
(λmax)
Solvatochromism Shift in λmax with solvent polarity.Indicates changes in the ground-state dipole moment and potential tautomeric equilibria. rsc.orgresearchgate.net
Fluorescence Emission Emission in the UV or visible range.Characterizes the energy of the excited state.
(λem)
Stokes Shift Moderate to large.A large shift could indicate a significant change in geometry or electronic structure upon excitation, such as ESIPT. semanticscholar.org
Quantum Yield Variable.Measures the efficiency of the fluorescence process.
(ΦF)

Vibrational Spectroscopy for Conformational Analysis and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com It is an excellent tool for functional group identification and for detailed conformational analysis, particularly concerning the strength and nature of hydrogen bonding. mdpi.comresearchgate.net

For this compound, specific vibrational bands can be assigned to key functional groups. The analysis of these bands, especially when supported by computational calculations, provides a deeper understanding beyond simple identification. nih.govmdpi.com

O-H and N-H Stretching: In the absence of hydrogen bonding, the O-H stretch of a phenol appears as a sharp band around 3600 cm⁻¹. The N-H stretch of a secondary amine is typically found near 3300-3500 cm⁻¹. In this compound, the formation of an intramolecular O-H···N hydrogen bond would cause the O-H stretching band to become very broad and shift significantly to a lower frequency (e.g., 3200-2500 cm⁻¹), with the magnitude of the shift correlating to the strength of the hydrogen bond. mdpi.com

C-N and C-O Stretching: These vibrations, typically found in the 1300-1000 cm⁻¹ region, are part of the molecular fingerprint. Their exact positions can be sensitive to the molecule's conformation.

Aromatic C=C and C-H Vibrations: Stretching vibrations for the aromatic C=C bonds appear in the 1600-1450 cm⁻¹ region, while aromatic C-H stretching is observed above 3000 cm⁻¹.

By comparing the experimental FTIR and Raman spectra with spectra calculated for different possible conformers (e.g., with and without the intramolecular hydrogen bond), the most stable conformation in the solid state or solution can be determined. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Theoretical and computational methods are vital complements to experimental studies, providing molecular-level insights that are often difficult to obtain through experiments alone.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are used to predict a wide range of molecular properties with high accuracy. mdpi.com For this compound, these calculations can:

Determine Molecular Geometry: Optimization calculations can find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. nih.gov This allows for the theoretical confirmation of the stability of the intramolecularly hydrogen-bonded structure.

Predict Spectroscopic Properties: Calculation of harmonic vibrational frequencies is routinely used to aid in the assignment of experimental FTIR and Raman spectra. nih.govresearchgate.net Similarly, time-dependent DFT (TD-DFT) can predict electronic excitation energies, which can be compared with experimental UV-Visible spectra.

Analyze Electronic Structure: Calculations provide detailed information about the molecule's electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Map Reactivity Sites: The Molecular Electrostatic Potential (MEP) map visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the phenolic oxygen and the π-systems of the rings, and positive potential near the hydroxyl and amine protons. nih.gov

Table 3: Representative Data from DFT Calculations on Phenolic Compounds

Calculated PropertyTypical Method/Basis SetInformation Obtained
Optimized GeometryB3LYP/6-311+G(d,p)Bond lengths, angles, dihedral angles, H-bond distance. nih.govnih.gov
Vibrational FrequenciesB3LYP/6-311+G(d,p)Predicted IR/Raman spectra for conformational assignment. nih.gov
HOMO-LUMO EnergiesB3LYP/6-311+G(d,p)Electronic reactivity, kinetic stability, predicted λmax. semanticscholar.org
MEP SurfaceB3LYP/6-311+G(d,p)Identification of electrophilic and nucleophilic sites. nih.gov

While quantum chemical calculations typically model a single molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule or a system of molecules. nih.gov MD simulations can provide a dynamic picture of conformational flexibility and intermolecular interactions. researchgate.netresearchgate.net

For this compound, an MD simulation could:

Explore Conformational Space: By simulating the molecule's movements over time (from picoseconds to microseconds), MD can reveal the different accessible conformations and the transitions between them. nih.govnih.gov This is particularly useful for understanding the flexibility of the aminomethyl linker.

Analyze Hydrogen Bond Dynamics: MD simulations can monitor the stability of the intramolecular O-H···N hydrogen bond over time, calculating its average distance and angle, and determining its persistence in different solvent environments.

Simulate Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can provide a realistic picture of how the solvent interacts with the solute molecule, influencing its conformation and dynamics. This can reveal the formation and lifetime of intermolecular hydrogen bonds between the solute and the solvent.

Together, these advanced spectroscopic and computational methods provide a powerful and multifaceted approach to fully characterize the structure, dynamics, and electronic properties of this compound.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are pivotal in providing insights into the molecular structure, electronic properties, and reactivity of organic molecules, complementing experimental data. For a compound like this compound, these theoretical studies can predict various spectroscopic data and map out potential chemical transformations.

Prediction of Spectroscopic Properties

Theoretical calculations are widely used to predict spectroscopic characteristics such as UV-Vis absorption spectra, infrared (IR) vibrational frequencies, and Nuclear Magnetic Resonance (NMR) chemical shifts.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method to predict the electronic absorption spectra of molecules. For a molecule containing phenol and naphthalene chromophores, the spectrum would be complex. Calculations would identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as π→π* and n→π* transitions originating from the aromatic rings and heteroatoms. For comparison, phenol itself shows a λmax around 275 nm. The extended conjugation from the naphthyl group in this compound would be expected to cause a bathochromic (red) shift in the absorption maxima.

Vibrational Spectroscopy (IR & Raman): DFT calculations can predict the vibrational frequencies of a molecule in the gas phase or in solution. These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For this compound, key predicted vibrations would include the O-H stretch of the phenolic group, the N-H stretch of the amine, C-H stretches of the aromatic rings, and various C-C and C-N stretching and bending modes within the molecule.

A hypothetical data table for predicted spectroscopic properties based on computational studies of similar phenol derivatives is presented below.

Table 1: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Parameter Value Assignment/Transition
UV-Vis (TD-DFT) λmax 1 ~280-300 nm π→π* (Phenolic Ring)
λmax 2 ~310-330 nm π→π* (Naphthyl Ring)
FT-IR (DFT) Vibrational Frequency ~3400-3600 cm⁻¹ O-H Stretch
Vibrational Frequency ~3300-3500 cm⁻¹ N-H Stretch

Note: This data is illustrative and based on typical values for the functional groups and not from a specific computational study on the target molecule.

Prediction of Reaction Pathways

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions, identifying transition states, and calculating activation energies.

For this compound, a potential reaction pathway of interest is Excited-State Intramolecular Proton Transfer (ESIPT). In molecules with a proton donor (the phenolic -OH) and a proton acceptor (the amino -NH) in close proximity, excitation by UV light can trigger the transfer of a proton. Computational studies on the related molecule 2-(1-naphthyl)phenol have shown that upon photoexcitation, a barrierless ESIPT process can occur, leading to the formation of a keto-tautomer. A similar process could be investigated for this compound, where the proton could potentially transfer from the oxygen to the nitrogen atom.

DFT calculations would be used to:

Optimize the geometries of the ground state (enol form), the excited state, the transition state for proton transfer, and the final product (keto-amine or zwitterionic form).

Calculate the potential energy surfaces for the ground and excited states to understand the thermodynamics and kinetics of the transfer.

Determine the energy barrier for the proton transfer, providing insight into the reaction rate.

Studies on the reactivity of 2-naphthylamine with methanal (formaldehyde) have utilized DFT to understand the thermochemistry of aminal and imine formation, revealing the high electrophilicity of methanal. These types of calculations could be extended to model the synthesis of this compound itself, typically formed via a Mannich-type reaction involving a phenol, an amine (1-naphthylamine), and formaldehyde (B43269). Computational modeling could elucidate the step-by-step mechanism and energy profile of this synthetic route.

Potential Applications of this compound in Materials Science and Analytical Chemistry

The chemical compound this compound and its derivatives are demonstrating significant potential across various fields of materials science and analytical chemistry. This is largely due to their unique structural features, including the presence of hydroxyl, amino, and naphthyl groups, which facilitate a range of interesting photophysical and chemical properties. These properties make them valuable candidates for the development of advanced materials with tailored functionalities.

Future Research Directions and Challenges

Untapped Synthetic Methodologies for 2-[(1-Naphthylamino)methyl]phenol Analogues

The classical synthesis of this compound, a Mannich-type reaction, provides a solid foundation. However, the future of synthesizing its analogues lies in exploring more sophisticated and efficient methodologies. A significant area for development is the use of one-pot, multi-component reactions. These reactions, which combine three or more reactants in a single step, offer considerable advantages in terms of efficiency, reduced waste, and operational simplicity. nih.gov For instance, a three-component approach using a variety of substituted phenols, naphthaldehydes, and amines under solvent-free conditions could rapidly generate a diverse library of analogues. nih.gov

Furthermore, the application of unconventional energy sources represents a promising frontier. Microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis are known to accelerate reaction rates, improve yields, and often lead to cleaner reactions compared to conventional heating methods. mdpi.comijnc.ir The application of these techniques to the synthesis of this compound derivatives is a largely untapped area that could lead to significant process intensification.

MethodologyPotential Advantages for Synthesizing AnaloguesKey Research Focus
Multi-component Reactions High atom economy, operational simplicity, rapid generation of molecular diversity. nih.govnih.govDevelopment of novel three-component, solvent-free procedures using diverse substituted phenols and amines. nih.gov
Microwave-Assisted Synthesis Reduced reaction times, increased yields, energy efficiency. mdpi.comijnc.irOptimization of microwave parameters for the synthesis of a broad range of analogues.
Ultrasound-Assisted Synthesis Enhanced reaction rates, improved mass transfer, often milder reaction conditions. ijnc.irInvestigating the sonochemical synthesis of analogues and comparing its efficiency with other methods.
Mechanochemistry Solvent-free conditions, high yields, access to novel reactivity. ijnc.irExploring ball-milling and other mechanochemical techniques for the solid-state synthesis of the target compounds.

Development of Novel Catalytic Systems and Processes

Catalysis is a cornerstone of modern chemical synthesis, and its role in the future production of this compound and its derivatives cannot be overstated. While traditional acid or base catalysis is effective, future research should focus on developing more advanced and sustainable catalytic systems. The use of transition-metal catalysts, such as those based on palladium, copper, or nickel, could open new avenues for the synthesis and functionalization of these compounds. beilstein-journals.orgacs.org For example, palladium-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents onto the aromatic rings of the parent molecule, allowing for fine-tuning of its properties. beilstein-journals.org

Moreover, the development of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, which is a key principle of green chemistry. nih.gov Designing solid-supported catalysts, such as metal nanoparticles or complexes immobilized on polymers or inorganic supports, for the synthesis of these compounds would be a major step towards more sustainable manufacturing processes. Biocatalysis, using enzymes to perform chemical transformations, also presents an environmentally friendly alternative that could offer high selectivity under mild conditions. ijnc.ir

Catalytic SystemPotential ApplicationAdvantages
Homogeneous Transition-Metal Catalysis (Pd, Cu, Ni) Cross-coupling reactions for functionalization of the aromatic rings. beilstein-journals.orgacs.orgHigh efficiency, selectivity, and broad substrate scope. nih.gov
Heterogeneous Catalysis Synthesis of the parent compound and its analogues.Ease of separation, catalyst recyclability, suitability for continuous flow processes. nih.gov
Biocatalysis Enantioselective synthesis of chiral analogues.High selectivity, mild reaction conditions, environmentally benign. ijnc.ir
Organocatalysis Asymmetric Mannich reactions to produce chiral amino ketones. sigmaaldrich.comAvoidance of toxic metals, operational simplicity.

Integration into Advanced Functional Materials with Tunable Properties

The structure of this compound, with its combination of a phenol (B47542), an amine, and a naphthyl group, suggests its potential as a building block for advanced functional materials. Research into the synthesis of polymers incorporating this moiety is a promising direction. For example, oxidative polycondensation could be used to create novel poly(phenoxy-imine)s with interesting thermal, optical, and electronic properties. researchgate.net The properties of these materials could be tuned by introducing different substituents onto the monomer unit. researchgate.net

The Schiff base derivatives of this compound are also of significant interest. These compounds have shown potential in various applications, including as corrosion inhibitors and as materials with nonlinear optical properties. nih.govresearchgate.net Future research should focus on systematically studying the structure-property relationships in this class of compounds. By strategically modifying the molecular structure, it should be possible to design materials with tailored properties, such as specific absorption and emission wavelengths for optical applications or enhanced binding affinity for use as sensors. nih.gov

Material TypePotential ApplicationTunable Property
Polymers Organic semiconductors, thermal-resistant materials, coatings. researchgate.netresearchgate.netBand gap, thermal stability, solubility. researchgate.net
Schiff Base Derivatives Corrosion inhibitors, nonlinear optical materials, fluorescent probes. nih.govresearchgate.netInhibition efficiency, hyperpolarizability, emission wavelength.
Metal Complexes Catalysts, luminescent materials.Catalytic activity, photoluminescence. nih.gov

Advanced Computational Chemistry as a Predictive Tool for Design and Discovery

Computational chemistry has become an indispensable tool in modern chemical research. For this compound and its analogues, computational methods can provide deep insights into their structure, properties, and reactivity. Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties, which can help in the interpretation of experimental data. nih.govnih.gov

Looking forward, the role of computational chemistry should shift from being primarily explanatory to being predictive. By developing robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, it will be possible to predict the biological activity or physical properties of novel, yet-to-be-synthesized analogues. marquette.edu This in silico screening approach can significantly accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing, saving time and resources. Furthermore, computational modeling can aid in the design of more efficient catalytic systems by elucidating reaction mechanisms and identifying key factors that control catalyst performance. riken.jp

Computational MethodApplicationPotential Impact
Density Functional Theory (DFT) Prediction of molecular structure, electronic properties, and spectroscopic data. nih.govnih.govDeeper understanding of structure-property relationships.
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra. nih.govDesign of molecules with specific optical properties.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Prediction of biological activity or physical properties of new analogues. marquette.eduAccelerated discovery of new functional molecules.
Molecular Dynamics (MD) Simulations Study of the behavior of these molecules in different environments (e.g., in solution or in a polymer matrix).Insight into material properties at the molecular level.

Addressing Green Chemistry Principles in Future Research Endeavors

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally friendly. colab.ws Future research on this compound must integrate these principles at every stage, from synthesis to application. A key focus should be on minimizing waste by improving atom economy, for example, through the use of catalytic rather than stoichiometric reagents. nih.gov

The choice of solvents is another critical aspect. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water, supercritical fluids, or ionic liquids, or the reactions should be conducted under solvent-free conditions. ijnc.ir Energy efficiency should also be a major consideration, with a move towards methods that operate at ambient temperature and pressure or use energy-efficient sources like microwaves. mdpi.comijnc.ir Finally, the entire lifecycle of the compound and any materials derived from it should be considered, with a goal of designing products that are biodegradable or can be easily recycled. nih.gov

Green Chemistry PrincipleApplication to this compound Research
Waste Prevention Utilizing high-yield, atom-economical synthetic routes like multi-component reactions. nih.gov
Safer Solvents and Auxiliaries Employing water, supercritical CO2, or solvent-free conditions for synthesis. ijnc.ir
Energy Efficiency Using microwave or ultrasonic irradiation to reduce energy consumption. mdpi.comijnc.ir
Catalysis Developing highly efficient and recyclable catalysts to replace stoichiometric reagents. nih.govcolab.ws
Design for Degradation Incorporating biodegradable functional groups into the molecular structure of new analogues and materials. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-[(1-Naphthylamino)methyl]phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via the Petasis reaction, which involves a three-component coupling of an amine, a carbonyl compound, and a boronic acid. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency.
  • Temperature : Mild heating (40–60°C) balances reaction rate and byproduct suppression.
  • Catalysts : Lewis acids like Ti(OiPr)₄ may improve yields by stabilizing intermediates . For optimization, monitor reaction progress via TLC or HPLC, and adjust stoichiometry of 1-naphthylamine and formaldehyde derivatives to minimize unreacted starting materials.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • ¹H/¹³C NMR : Confirm the presence of the naphthylamino-methyl group (δ ~4.5 ppm for –CH₂–) and phenolic –OH (δ ~9–10 ppm).
  • FT-IR : Identify phenolic O–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • UV-Vis : Detect π→π* transitions in the naphthalene ring (λmax ~275–300 nm) . Mass spectrometry (ESI-MS or HRMS) is critical for verifying molecular ion peaks and purity.

Advanced Research Questions

Q. How can computational methods like DFT improve the interpretation of experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G++(d,p)) predict:

  • Molecular geometry : Optimized bond lengths and angles for the naphthylamino-methyl moiety.
  • Electronic properties : HOMO-LUMO gaps to explain redox behavior and antioxidant activity.
  • Vibrational spectra : Simulated IR frequencies validate experimental peaks and assign modes (e.g., O–H bending vs. C–N stretching) . Compare theoretical and experimental data to identify structural anomalies or solvent effects.

Q. How should researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or hydrogen bonding networks can arise from:

  • Polymorphism : Different crystallization solvents may yield distinct crystal forms.
  • Refinement errors : Use SHELXL for high-resolution refinement, ensuring proper treatment of disorder or thermal parameters.
  • Hydrogen bonding : Analyze intermolecular interactions (e.g., O–H⋯N) using Mercury software. Cross-validate with spectroscopic data to confirm molecular conformation .

Q. What strategies address conflicting biological activity results in antimicrobial studies?

Variations in reported MIC (Minimum Inhibitory Concentration) values may stem from:

  • Assay conditions : Standardize pH, temperature, and microbial strains (e.g., Candida species in antifungal tests).
  • Compound purity : Verify via HPLC (>95% purity) to exclude byproduct interference.
  • Structural analogs : Compare activity with derivatives like 2-[(1-Imidazolyl)methyl]phenol to identify pharmacophore requirements . Dose-response curves and time-kill assays provide mechanistic insights into potency differences.

Q. How do intermolecular interactions influence the stability and reactivity of this compound?

  • Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize the planar conformation, while intermolecular C–H⋯O interactions promote crystal packing .
  • Steric effects : Bulky naphthyl groups may hinder nucleophilic attack on the methylene bridge.
  • Solvent interactions : Protic solvents (e.g., ethanol) stabilize the phenolic –OH via hydrogen bonding, altering reactivity in substitution reactions .

Methodological Tables

Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ObservationsRelevance
¹H NMRδ 4.5–5.0 ppm (–CH₂–)Confirms methylene bridge
FT-IR1250 cm⁻¹ (C–N stretch)Validates amine linkage
XRDHydrogen-bonded layersExplains crystallinity

Table 2. Comparison of Bioactivity in Structural Analogs

CompoundStructureMIC (Candida spp.)Notes
This compoundNaphthyl + phenol16 µg/mLModerate activity
2-[(1-Imidazolyl)methyl]phenolImidazole + phenol8 µg/mLEnhanced antifungal

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